Dexamethasone

Description

Structure

3D Structure

Properties

IUPAC Name |

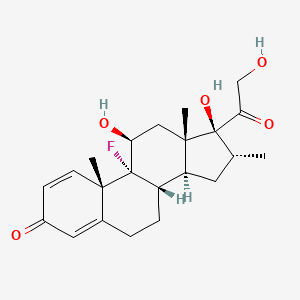

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-CXSFZGCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 |

Source

|

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020384 |

Source

|

| Record name | Dexamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dexamethazone is an odorless white to off-white crystalline powder with a slightly bitter taste. (NTP, 1992), Solid |

Source

|

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dexamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Crystals; sol in water; max absorption (ethanol): 238-239 nm (e= 14,000); specific optical rotation: +57 deg/D (water); mp 233-235 °C; specific optical rotation: +74 +- 4 deg at 25 °C/D (water- and alc-free basis, 10 mg/mL) /21-phosphate disodium salt of dexamethasone/, ODORLESS OR HAS SLIGHT ODOR OF ALCOHOL; WHITE, OR SLIGHTLY YELLOW, CRYSTALLINE POWDER; 1 G DISSOLVES IN ABOUT 2 ML OF WATER; INSOL IN DIOXANE; SLIGHTLY SOL IN ALC; INSOL IN ETHER & CHLOROFORM; VERY HYGROSCOPIC /DEXAMETHASONE SODIUM PHOSPHATE/, Solubility in water (25 °C): 10 mg/100 mL; sol in acetone, ethanol, chloroform, In water, 89.0 mg/L at 25 °C, 5.05e-02 g/L |

Source

|

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dexamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ether, WHITE TO PRACTICALLY WHITE CRYSTALLINE POWDER | |

CAS No. |

50-02-2, 23495-06-9 |

Source

|

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, labeled with tritium, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23495-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3H)-Dexamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dexamethasone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, (11.beta.,16.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dexamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S5I7G3JQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

504 to 507 °F (NTP, 1992), 260-264, 262-264 °C, 262 °C |

Source

|

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dexamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: Dexamethasone as a Potent Modulator of the Immune Response

An In-depth Technical Guide to Dexamethasone Signaling Pathways in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

This compound, a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapy.[1] Its profound effects on the immune system make it an invaluable tool in treating a wide range of conditions, from autoimmune disorders and allergies to certain types of cancer.[2] The therapeutic efficacy of this compound stems from its ability to intricately modulate the signaling pathways within various immune cells, thereby controlling inflammation and dampening immune responses.[3] This guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its influence on the immune system, with a focus on both the classic genomic and the rapid non-genomic signaling pathways. Understanding these complex interactions is paramount for the rational design of novel therapeutic strategies and for optimizing the clinical use of this potent drug.

The Dichotomy of this compound Action: Genomic and Non-Genomic Pathways

The immunomodulatory effects of this compound are broadly categorized into two distinct, yet often interconnected, signaling pathways: the genomic and non-genomic pathways.[4][5] The genomic pathway, often referred to as the "classic" mechanism, involves the regulation of gene expression and typically has a slower onset of action. In contrast, the non-genomic pathways elicit rapid cellular responses that are independent of gene transcription and protein synthesis.[5][6]

The Genomic Pathway: A Symphony of Gene Regulation

The genomic actions of this compound are mediated by the cytosolic glucocorticoid receptor (GR).[4] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins.[3]

1. Ligand Binding and GR Activation: Upon entering the cell, this compound binds to the GR, inducing a conformational change that leads to the dissociation of the chaperone proteins.[3]

2. Nuclear Translocation: The activated this compound-GR complex then translocates to the nucleus.[2]

3. Modulation of Gene Expression: Once in the nucleus, the complex can influence gene transcription in two primary ways:

-

Transactivation: The this compound-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4] This binding typically leads to the upregulation of anti-inflammatory genes, such as those encoding for IκBα (an inhibitor of the pro-inflammatory transcription factor NF-κB) and various anti-inflammatory cytokines.[2]

-

Transrepression: The complex can also repress the expression of pro-inflammatory genes without directly binding to DNA.[7][8] This is achieved through protein-protein interactions with key pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3] By interfering with the activity of these factors, the this compound-GR complex effectively shuts down the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[3]

Caption: Genomic Signaling Pathway of this compound.

Non-Genomic Pathways: Rapid-Fire Responses

This compound can also trigger rapid signaling events that occur within minutes and do not require gene transcription.[5] These non-genomic actions are often initiated at the cell membrane or within the cytoplasm.

-

Membrane-Bound Glucocorticoid Receptor (mGR) Signaling: A subpopulation of GRs is localized to the plasma membrane (mGR).[4][9] Upon binding to this compound, these receptors can rapidly activate intracellular signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[9][10] This can lead to rapid changes in cellular function, such as alterations in ion transport and cell migration.[10]

-

Cytosolic Non-Genomic Actions: The cytosolic GR, even before translocating to the nucleus, can directly interact with and modulate the activity of various signaling molecules.[6] For instance, this compound has been shown to rapidly influence the phosphorylation status of key signaling proteins, thereby affecting their activity.[6]

Caption: Non-Genomic Signaling Pathways of this compound.

Cell-Specific Effects of this compound on Immune Populations

The immunomodulatory effects of this compound are not uniform across all immune cells. Instead, it exhibits distinct actions on different cell types, contributing to its overall therapeutic profile.

| Immune Cell Type | Key Effects of this compound |

| T Lymphocytes | - Inhibition of T cell receptor (TCR) signaling.[11]- Suppression of proliferation and differentiation, especially in naïve T cells.[12]- Induction of apoptosis in thymocytes.[13]- Decreased production of pro-inflammatory cytokines (e.g., IL-2, IFN-γ).[12][14]- Upregulation of the inhibitory receptor CTLA-4.[12] |

| Macrophages | - Inhibition of pro-inflammatory cytokine and chemokine production.[15]- Suppression of antimicrobial and antiviral responses via inhibition of type I interferon signaling.[16]- Induction of apoptosis through the KLF9-mediated pathway.[15] |

| Neutrophils | - Suppression of migration to sites of inflammation.[17]- Decreased expression of Fc gamma RI when stimulated with IFN-γ.[2] |

| Natural Killer (NK) Cells | - Reduction in cell numbers.[18]- Suppression of cytotoxic activity.[18] |

| Mast Cells | - Inhibition of IgE-dependent production of TNF-α.[19] |

Key Experimental Protocols for Investigating this compound Signaling

To dissect the intricate signaling pathways of this compound, a combination of molecular and cellular biology techniques is employed. Below are outlines of key experimental protocols.

Experimental Workflow: A General Overview

Caption: General Experimental Workflow for Studying this compound Effects.

Protocol 1: Analysis of Gene Expression Changes using RT-qPCR

Objective: To quantify the change in mRNA levels of target genes in immune cells following this compound treatment.

-

Cell Culture and Treatment:

-

Plate immune cells (e.g., human peripheral blood mononuclear cells or a macrophage cell line like U937) at an appropriate density.[20]

-

Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).[20]

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using gene-specific primers for target genes (e.g., GILZ for upregulation, IL6 for downregulation) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect DNA amplification.

-

-

Data Analysis:

-

Calculate the relative gene expression using the double delta-CT method.[20]

-

Protocol 2: Assessing Protein Expression and Phosphorylation by Western Blotting

Objective: To detect changes in the total protein levels and the phosphorylation status of key signaling proteins after this compound treatment.

-

Cell Culture and Treatment:

-

Culture and treat cells as described in Protocol 1. For phosphorylation studies, shorter time points (e.g., 15, 30, 60 minutes) are often necessary.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p38 MAPK, anti-IκBα, anti-β-actin as a loading control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Protocol 3: Evaluating T Cell Proliferation using Flow Cytometry

Objective: To measure the inhibitory effect of this compound on T cell proliferation.

-

T Cell Isolation and Staining:

-

Isolate T cells from peripheral blood using density gradient centrifugation and magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Label the T cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

-

Cell Culture and Stimulation:

-

Culture the CFSE-labeled T cells in the presence of T cell stimuli (e.g., anti-CD3 and anti-CD28 antibodies) with or without various concentrations of this compound.[12]

-

-

Incubation:

-

Incubate the cells for 3-5 days to allow for cell division.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and analyze them on a flow cytometer.

-

As the cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity.

-

-

Data Analysis:

-

Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index.

-

Conclusion and Future Perspectives

This compound's profound impact on the immune system is a result of its ability to engage with a complex network of signaling pathways. From the well-established genomic mechanisms that alter the landscape of gene expression to the rapid, non-genomic actions that fine-tune cellular responses, this compound orchestrates a powerful anti-inflammatory and immunosuppressive effect. A thorough understanding of these pathways at the cellular and molecular level is crucial for its effective clinical application.

Future research will likely focus on the development of selective glucocorticoid receptor modulators (SEGRMs) that can dissociate the beneficial transrepression effects from the transactivation-mediated side effects.[21][22] Furthermore, a deeper understanding of the interplay between the genomic and non-genomic pathways will undoubtedly unveil new therapeutic avenues for a wide range of inflammatory and autoimmune diseases.

References

-

Wikipedia. Glucocorticoid. [Link]

-

Pio, R., et al. (2021). Antihistamines Potentiate this compound Anti-Inflammatory Effects. Impact on Glucocorticoid Receptor-Mediated Expression of Inflammation-Related Genes. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Penumarthi, A., et al. (2023). Immune and ionic mechanisms mediating the effect of this compound in severe COVID-19. Frontiers in Immunology, 14, 1125984. [Link]

-

Li, Y., et al. (2021). This compound induces aberrant macrophage immune function and apoptosis. Experimental and Therapeutic Medicine, 22(5), 1270. [Link]

-

In, K., et al. (2017). Regulatory effects of this compound on NK and T cell immunity. Journal of Immunology Research, 2017, 3507325. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of this compound? [Link]

-

Patsnap Synapse. (2025). What is the mechanism of action of this compound? [Link]

-

Al-Omairi, N. E., & Al-Asadi, A. A. (2020). Genomic and non-genomic mechanisms of glucocorticoids. ResearchGate. [Link]

-

Finnilä, M. A. M., et al. (2020). Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq. Arthritis Research & Therapy, 22(1), 268. [Link]

-

Puckett, Y., & Gabbar, A. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]

-

Escrive, P., et al. (2022). This compound impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β. Frontiers in Immunology, 13, 915264. [Link]

-

Wershil, B. K., & Galli, S. J. (1994). This compound or cyclosporin A suppress mast cell-leukocyte cytokine cascades. Multiple mechanisms of inhibition of IgE- and mast cell-dependent cutaneous inflammation in the mouse. The Journal of Immunology, 153(7), 3163-3171. [Link]

-

Tsurufuji, S., et al. (1993). This compound inhibits the production of macrophage inflammatory protein 2 in the leukocytes in rat allergic inflammation. Life Sciences, 52(10), 865-871. [Link]

-

Loberg, M. A., et al. (2021). Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism. International Journal of Molecular Sciences, 22(11), 5987. [Link]

-

Gatica, S., et al. (2013). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. Current Pharmaceutical Design, 19(4), 693-701. [Link]

-

Pescovitz, M. D., et al. (2018). This compound-induced immunosuppression: mechanisms and implications for immunotherapy. Journal for ImmunoTherapy of Cancer, 6(1), 53. [Link]

-

Panettieri, R. A., Jr, et al. (2019). NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW. Trends in Pharmacological Sciences, 40(1), 38–49. [Link]

-

Sendler, M., et al. (2024). This compound's Clinical Efficacy in Experimental Autoimmune Pancreatitis Correlates with a Unique Transcriptomic Signature, Whilst Kinase Inhibitors Are Not Effective. International Journal of Molecular Sciences, 25(21), 12888. [Link]

-

Spies, C. M., et al. (2010). Origin and functional activity of the membrane-bound glucocorticoid receptor. Arthritis and Rheumatism, 62(7), 1974-1983. [Link]

-

Korhonen, R., et al. (2021). This compound regulates gene expression in chondrocytes through MKP-1 and downregulates cholesterol hydroxylases CH25H and CYP7B1. Arthritis Research & Therapy, 23(1), 289. [Link]

-

Franchimont, D., et al. (2002). Glucocorticoids Attenuate T Cell Receptor Signaling. Clinical and Diagnostic Laboratory Immunology, 9(5), 1139-1144. [Link]

-

Wikipedia. Transrepression. [Link]

-

Chen, X., et al. (2019). An in Vitro and in Vivo Study of the Effect of this compound on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells. Stem Cells International, 2019, 9314093. [Link]

-

Penumarthi, A., et al. (2023). Immune and ionic mechanisms mediating the effect of this compound in severe COVID-19. Frontiers in Immunology, 14, 1125984. [Link]

-

Galon, J., et al. (2002). Positive Effects of Glucocorticoids on T Cell Function by Up-Regulation of IL-7 Receptor α. The Journal of Immunology, 168(5), 2212-2218. [Link]

-

Nicolaides, N. C., et al. (2019). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology, 10, 622. [Link]

-

Panettieri, R. A., Jr, et al. (2019). Non-genomic Effects of Glucocorticoids: An Updated View. ResearchGate. [Link]

-

Schacke, H., et al. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences of the United States of America, 101(1), 227-232. [Link]

-

Stahn, C., & Buttgereit, F. (2008). Post-transcriptional and Nongenomic Effects of Glucocorticoids. Proceedings of the American Thoracic Society, 5(4), 457-463. [Link]

-

Petrelli, M. D., & Perez, J. G. (2019). Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells. IntechOpen. [Link]

-

Croxtall, J. D., et al. (2002). Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells. British Journal of Pharmacology, 135(2), 511-519. [Link]

-

Chrousos, G. P., & Kino, T. (2020). Glucocorticoid Receptor. In Endotext. MDText.com, Inc. [Link]

-

Reichardt, H. M., et al. (2000). Enhanced Glucocorticoid Receptor Signaling in T Cells Impacts Thymocyte Apoptosis and Adaptive Immune Responses. The Journal of Immunology, 165(10), 5417-5423. [Link]

-

Taylor & Francis. (n.d.). Transrepression – Knowledge and References. Taylor & Francis. [Link]

-

Vandewalle, J., et al. (2014). Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems. Journal of Steroid Biochemistry and Molecular Biology, 143, 48-57. [Link]

-

Oakley, R. H., & Cidlowski, J. A. (2013). Glucocorticoid Receptor‐Binding and Transcriptome Signature in Cardiomyocytes. Journal of the American Heart Association, 2(2), e000025. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transrepression - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Origin and functional activity of the membrane-bound glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucocorticoids Attenuate T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-induced immunosuppression: mechanisms and implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced Glucocorticoid Receptor Signaling in T Cells Impacts Thymocyte Apoptosis and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immune and ionic mechanisms mediating the effect of this compound in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Regulatory effects of this compound on NK and T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. mdpi.com [mdpi.com]

- 21. pnas.org [pnas.org]

- 22. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dexamethasone-Induced Gene Expression Changes In Vitro

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for investigating dexamethasone-induced gene expression changes in vitro. This compound, a potent synthetic glucocorticoid, exerts profound effects on cellular function primarily by modulating gene transcription. Understanding these changes is critical for elucidating its therapeutic mechanisms and potential side effects. This document offers an in-depth exploration of the underlying biology, a structured approach to experimental design, detailed, field-tested protocols for core methodologies, and robust strategies for data analysis and interpretation. By integrating foundational principles with practical, step-by-step guidance, this guide serves as an essential resource for researchers aiming to conduct rigorous and reproducible studies in this domain.

Part 1: Foundational Principles of this compound Action

The Glucocorticoid Receptor Signaling Pathway

This compound exerts its biological effects primarily by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][2] In its inactive state, GR resides in the cytoplasm within a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70.[3]

The mechanism unfolds as follows:

-

Ligand Binding: this compound, being lipophilic, passively diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR.[4]

-

Conformational Change & Translocation: This binding event induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[3] The now-activated GR-ligand complex translocates into the nucleus.[5][6]

-

Gene Regulation: In the nucleus, the GR complex directly or indirectly regulates the transcription of target genes.[1] This can occur through several mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically leading to the up-regulation of gene expression.[7] This is the primary mechanism for the anti-inflammatory effects of glucocorticoids, inducing genes like FKBP5 and DUSP1.[8][9]

-

Transrepression: The GR monomer can interfere with other transcription factors, such as NF-κB and AP-1, which are key mediators of pro-inflammatory gene expression.[10] This interaction does not involve direct DNA binding by GR but rather a protein-protein interaction that represses inflammatory gene transcription.

-

This dual mechanism of transactivation and transrepression is central to the widespread effects of this compound, influencing genes involved in inflammation, metabolism, and cell proliferation.[6][9]

Caption: A validated workflow from cell culture to bioinformatics analysis.

Protocol 1: Cell Culture and this compound Treatment

This protocol is optimized for adherent cells (e.g., A549) in a 6-well plate format.

-

Cell Seeding: Seed A549 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Culture in DMEM/F-12 supplemented with 10% FBS at 37°C and 5% CO2. [11] * Causality: Treating cells at sub-confluent densities ensures they are in an active growth phase and minimizes confounding effects from contact inhibition.

-

Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in sterile DMSO. [6]Store at -20°C in small aliquots to avoid freeze-thaw cycles.

-

Treatment: When cells reach the desired confluency, aspirate the old media. Add fresh, pre-warmed media containing either this compound (e.g., final concentration of 100 nM) or an equivalent volume of DMSO (vehicle control).

-

Self-Validation: Always include at least three biological replicates for each condition (e.g., 3 wells for vehicle, 3 wells for this compound).

-

-

Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 6 hours).

Protocol 2: Total RNA Extraction and Quality Control

High-quality, intact RNA is non-negotiable for downstream applications. [12]

-

Cell Lysis: After incubation, place the plate on ice. Aspirate the media and wash the cells once with 1 mL of ice-cold, sterile PBS. [13]Aspirate the PBS completely. Add 350 µL of a guanidinium thiocyanate-based lysis buffer (e.g., Buffer RLT from Qiagen's RNeasy Kit) directly to each well. Pipette up and down to lyse the cells and homogenize the lysate. [13] * Causality: The lysis buffer contains a powerful denaturant that immediately inactivates RNases, protecting the RNA from degradation. [14]2. RNA Purification: Transfer the lysate to a microcentrifuge tube. Purify the total RNA using a silica-column-based kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. This typically involves a 70% ethanol precipitation step to facilitate RNA binding to the silica membrane, followed by several wash steps and final elution in RNase-free water.

-

DNase Treatment (Critical Step): Perform an on-column DNase digestion during the extraction process as per the kit's instructions.

-

Causality: This step is essential to remove contaminating genomic DNA (gDNA), which can lead to false-positive signals in subsequent RT-qPCR or be misquantified in RNA-seq library preparation.

-

-

Quality Control (QC):

-

Quantification: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Integrity Assessment: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The output is an RNA Integrity Number (RIN), which ranges from 1 (completely degraded) to 10 (fully intact). For RNA-seq, a RIN value ≥ 8 is strongly recommended. [15]

-

Part 3: Gene Expression Analysis & Data Interpretation

Targeted Analysis: Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is the gold standard for quantifying the expression of a small number of specific genes. [16][17]It is ideal for validating findings from a global analysis or for focused investigation of known targets.

-

Reverse Transcription (RT): Convert 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. [18] * Causality: A two-step protocol is often preferred as it allows for the creation of a cDNA archive that can be used for multiple qPCR reactions. [18]Priming with both oligo(dTs) and random hexamers ensures comprehensive representation of the transcriptome.

-

Quantitative PCR (qPCR): In a qPCR plate, set up reactions containing: cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green-based qPCR master mix. [19] * Self-Validation:

- No-Template Control (NTC): A reaction with water instead of cDNA to check for primer-dimers and contamination.

- No-RT Control: A sample from the RT step where the reverse transcriptase was omitted, to verify the absence of gDNA contamination.

- Housekeeping Genes: Include primers for 1-3 stably expressed housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization.

-

Data Analysis (ΔΔCt Method):

-

The output is a Cycle threshold (Ct) value for each reaction, which is inversely proportional to the amount of starting template. [17] * Step 1 (Normalization): Normalize the Ct value of your gene of interest (GOI) to the Ct value of a housekeeping gene (HKG) for each sample: ΔCt = Ct(GOI) - Ct(HKG) .

-

Step 2 (Comparison): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the vehicle control sample: ΔΔCt = ΔCt(Treated) - ΔCt(Vehicle) .

-

Step 3 (Fold Change): The fold change in gene expression is calculated as 2-ΔΔCt .

-

| Gene Target | Condition | Mean Ct | ΔCt (vs. GAPDH) | ΔΔCt (vs. Vehicle) | Fold Change (2-ΔΔCt) |

| FKBP5 | Vehicle | 24.5 | 6.5 | 0.0 | 1.0 |

| This compound | 20.0 | 2.0 | -4.5 | 22.6 | |

| IL-6 | Vehicle | 28.0 | 10.0 | 0.0 | 1.0 |

| This compound | 30.5 | 12.5 | 2.5 | 0.18 | |

| GAPDH | Vehicle | 18.0 | - | - | - |

| This compound | 18.0 | - | - | - |

Table depicts example data showing upregulation of FKBP5 and downregulation of IL-6.

Global Analysis: RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, enabling the discovery of novel this compound-regulated genes and pathways. [9]

A standard differential expression analysis pipeline is essential for processing raw sequencing data. [20]

Caption: Key steps in a standard RNA-Seq data analysis workflow.

-

Quality Control (QC): Assess raw read quality using tools like FastQC. [21]2. Alignment: Align reads to a reference genome using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene (e.g., using featureCounts).

-

Differential Gene Expression (DGE) Analysis: Use statistical packages like DESeq2 or edgeR, which are specifically designed for count data, to identify genes with statistically significant changes in expression between this compound and vehicle-treated groups. [22][23]The output is typically a list of genes with associated log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing).

-

Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes (DEGs) as input for tools like GSEA or DAVID to identify biological pathways, molecular functions, and cellular components that are over-represented. This provides biological context to the long list of genes. [24]

Part 4: Advanced Considerations & Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low RNA Yield | Insufficient starting cell number; Incomplete cell lysis. | Increase the number of cells harvested. Ensure complete homogenization in lysis buffer. [25] |

| Degraded RNA (Low RIN) | RNase contamination; Improper sample handling/storage. | Use RNase-free reagents and consumables. Work quickly on ice. Store RNA at -80°C. [14] |

| High Ct Values in qPCR | Low target expression; Poor primer efficiency; Inefficient RT reaction. | Increase cDNA input. Validate primer efficiency with a standard curve. Use a high-quality reverse transcriptase. |

| High Variability in RNA-Seq Replicates | Inconsistent cell culture conditions; Technical variability in library prep. | Standardize cell seeding density and treatment timing. Ensure sufficient biological replicates (n≥3). [26] |

| No Significant DEGs in RNA-Seq | Insufficient sequencing depth; Short treatment duration; Biological resistance. | Ensure adequate read depth for detecting transcripts of interest. Perform a time-course experiment. Confirm GR expression in the cell model. [27] |

Part 5: Conclusion

Investigating this compound-induced gene expression is a powerful method for understanding its multifaceted biological roles. Success hinges on a logically structured experimental plan, meticulous execution of validated protocols, and the application of appropriate data analysis techniques. By adhering to the principles of a self-validating system—including proper controls, robust quality checks, and sufficient biological replication—researchers can generate high-quality, reproducible data. This guide provides the technical foundation and field-proven insights necessary to confidently navigate the complexities of this research area, from initial hypothesis to meaningful biological discovery.

References

- Dr.Oracle. (2025). What is the mechanism of action of this compound? [Online].

- Cell Signaling Technology. This compound. [Online].

- ResearchGate. (2022). In vitro modeling of glucocorticoid mechanisms in stress-related mental disorders: Current challenges and future perspectives. [Online].

- ResearchGate. RNA sequencing of GA muscle from control, Dex-induced muscle atrophy... [Online].

- Menke, A., et al. (2012). This compound Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients. Neuropsychopharmacology. [Online].

- Frontiers. (2022). In vitro modeling of glucocorticoid mechanisms in stress-related mental disorders: Current challenges and future perspectives. [Online].

- Singh, A. N. (2024). An RNA-Seq computational statistics pipeline to gain Insights of differential gene expression pathways on exposure to this compound in breast cancer cells. Oncology and Radiotherapy. [Online].

- Life Science Alliance. (2023). Exploring the impact of this compound on gene regulation in myeloma cells. [Online].

- Reyer, H., et al. (2019). Transcriptome Responses to this compound Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver. Frontiers in Genetics. [Online].

- ResearchGate. Figure 2. Effect of this compound on inflammatory gene expression. [Online].

- Cain, D. W., & Cidlowski, J. A. (2017). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology. [Online].

- PubMed Central. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. [Online].

- New England Biolabs. Guidelines for Purification of RNA from Cultured Mammalian Cells. [Online].

- Welp, A., et al. (2023). Quantification of transcriptome changes to investigate the role of glucocorticoid receptor-RNA binding during this compound treatment. BMC Research Notes. [Online].

- GitHub Pages. RNA-Seq Analysis Troubleshooting. [Online].

- PubMed Central. (2023). In vitro modeling of the neurobiological effects of glucocorticoids: A review. [Online].

- The Biochemist. (2020). A beginner's guide to RT-PCR, qPCR and RT-qPCR. [Online].

- PubMed Central. This compound affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB. [Online].

- STEMCELL Technologies. (2019). Protocol for Total RNA Isolation from Cells. [Online].

- PubMed Central. (2024). Brief guide to RT-qPCR. [Online].

- ResearchGate. The glucocorticoid receptor signaling pathway. [Online].

- Conesa, A., et al. (2016). A survey of best practices for RNA-seq data analysis. Genome Biology. [Online].

- Thermo Fisher Scientific. Top Ten Ways to Improve Your RNA Isolation. [Online].

- PubMed Central. (2022). In vitro modeling of glucocorticoid mechanisms in stress-related mental disorders: Current challenges and future perspectives. [Online].

- Bio-Rad. GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). [Online].

- CD Genomics. Troubleshooting Guide: RNA Extraction for Sequencing. [Online].

- GitHub. CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data. [Online].

- ResearchGate. (2023). In vitro modeling of the neurobiological effects of glucocorticoids: A review. [Online].

- CLYTE Technologies. (2025). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. [Online].

- Biotium. (2025). Tech Tip: Tips & Best Practices for Working with RNA. [Online].

- Scheschowitsch, K., Leite, J. A., & Assreuy, J. (2017). New Insights in Glucocorticoid Receptor Signaling—More Than Just a Ligand-Binding Receptor. Frontiers in Endocrinology. [Online].

- NIH. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing. [Online].

- Marcos-Vadillo, E., et al. (2017). PTGDR gene expression and response to this compound treatment in an in vitro model. PLOS ONE. [Online].

- STEMCELL Technologies. This compound | Glucocorticoid Pathway Activator. [Online].

- Reddit. (2025). Bulk RNA-seq troubleshooting. [Online].

- Li, J., et al. (2018). Low-dose this compound affects osteoblast viability by inducing autophagy via intracellular ROS. Experimental and Therapeutic Medicine. [Online].

- Patsnap Synapse. (2025). What are common pitfalls in RNA-seq data analysis? [Online].

- YouTube. (2021). qPCR (real-time PCR) protocol explained. [Online].

- Oakley, R. H., & Cidlowski, J. A. (2020). Glucocorticoid Receptor. Endotext. [Online].

- GitHub Pages. Differential gene expression (DGE) analysis. [Online].

- QIAGEN. RNA isolation: Methods, challenges, and applications. [Online].

- Sigma-Aldrich. This compound cell culture. [Online].

- ResearchGate. Schematic representation of glucocorticoid (GC) signaling pathways. [Online].

- Galaxy Training!. Transcriptomics / Reference-based RNA-Seq data analysis / Hands-on. [Online].

Sources

- 1. Exploring the impact of this compound on gene regulation in myeloma cells | Life Science Alliance [life-science-alliance.org]

- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. droracle.ai [droracle.ai]

- 6. This compound | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Transcriptome Responses to this compound Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Medicine Reports [spandidos-publications.com]

- 12. RNA isolation: Methods, challenges, and applications | QIAGEN [qiagen.com]

- 13. stemcell.com [stemcell.com]

- 14. biotium.com [biotium.com]

- 15. hbctraining.github.io [hbctraining.github.io]

- 16. portlandpress.com [portlandpress.com]

- 17. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. elearning.unite.it [elearning.unite.it]

- 19. m.youtube.com [m.youtube.com]

- 20. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What are common pitfalls in RNA-seq data analysis? [synapse.patsnap.com]

- 22. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]

- 24. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]

- 25. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]

- 26. RNA-seq Data: Challenges in and Recommendations for Experimental Design and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. reddit.com [reddit.com]

An In-Depth Technical Guide to the In Vivo Effects of Dexamethasone on Immune Cell Populations

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapy.[1] Its clinical utility, however, is predicated on a complex and profound impact on the host immune system. Understanding the precise in vivo effects of this compound on distinct immune cell populations is critical for optimizing therapeutic strategies, anticipating side effects like induced lymphopenia, and designing novel immunomodulatory agents.[2][3] This technical guide provides a detailed examination of the mechanisms by which this compound alters the function, distribution, and survival of key innate and adaptive immune cells. We will explore the foundational glucocorticoid receptor signaling pathways, dissect the cell-specific consequences of their activation, and provide field-proven experimental protocols for assessing these effects in a preclinical setting.

Section 1: Core Mechanisms of this compound Action

This compound exerts its influence primarily by binding to the intracellular glucocorticoid receptor (GR), a ligand-activated transcription factor ubiquitously expressed in almost all cell types.[4][5] Upon binding, the GR-dexamethasone complex translocates to the nucleus, where it modulates gene expression through two principal genomic pathways: transactivation and transrepression.[5][6]

-

Transactivation: The GR dimer binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5][6] This action upregulates the transcription of anti-inflammatory proteins, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[4][5]

-

Transrepression: The GR monomer can interfere with other signaling pathways without directly binding to DNA. It physically tethers to and inhibits pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][7][8] This prevents the transcription of a vast array of pro-inflammatory genes, including those encoding for cytokines like IL-1, IL-6, and TNF-α.[4][5]

Beyond these genomic effects, which occur over hours, this compound can also initiate rapid, non-genomic actions through membrane-bound GRs or cytoplasmic signaling cascades, contributing to its immediate clinical effects.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound: Therapeutic potential, risks, and future projection during COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound differentially depletes tumour and peripheral blood lymphocytes and can impact the efficacy of chemotherapy/checkpoint blockade combination treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

The Dichotomous Role of Dexamethasone in Cancer Cell Apoptosis: A Technical Guide

Foreword: Navigating the Complex Landscape of Glucocorticoid-Induced Apoptosis

Dexamethasone, a potent synthetic glucocorticoid, has long been a cornerstone in the therapeutic arsenal against various malignancies, particularly those of lymphoid origin.[1] Its utility, however, extends beyond direct cytotoxicity, as it is also widely employed as an anti-emetic and to mitigate inflammation and edema associated with cancer and its treatments.[2] This widespread clinical use belies a complex and often contradictory role in the regulation of apoptosis in cancer cells. Depending on the cellular context, this compound can act as a potent pro-apoptotic agent or, conversely, as a protector against cell death, posing a significant challenge in its clinical application and in the development of novel therapeutic strategies.[3][4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the multifaceted role of this compound in cancer cell apoptosis. Moving beyond a simple recitation of facts, this guide delves into the causal mechanisms, offering field-proven insights into the experimental choices necessary to dissect this complex cellular response. We will explore the core signaling pathways, present detailed experimental protocols for their investigation, and provide a framework for interpreting the often-conflicting data in this field. Our goal is to equip the reader with the knowledge and tools necessary to navigate the intricate landscape of this compound-induced apoptosis and to foster a deeper understanding of its therapeutic potential and limitations.

I. The Pro-Apoptotic Facet of this compound: A Deep Dive into Mechanism

In many hematological malignancies, such as acute lymphoblastic leukemia (ALL) and multiple myeloma (MM), this compound's therapeutic efficacy is primarily attributed to its ability to induce robust apoptosis.[5][6][7] This pro-death signal is orchestrated through a series of well-defined molecular events, initiated by the binding of this compound to its intracellular receptor.

The Glucocorticoid Receptor: The Master Regulator

The canonical pathway for this compound-induced apoptosis begins with its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor (GR).[1] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and its translocation into the nucleus. Once in the nucleus, the activated GR-dexamethasone complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of pro-apoptotic proteins.

-

Transrepression: The complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are often involved in promoting cell survival and proliferation.[8]

The balance between transactivation and transrepression is a critical determinant of the cellular response to this compound.

Key Signaling Pathways in this compound-Induced Apoptosis

Several key signaling pathways have been identified as crucial mediators of this compound's pro-apoptotic effects.

The intrinsic pathway of apoptosis is a central mechanism in this compound-induced cell death. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound can tip the balance in favor of apoptosis by:

-

Upregulating pro-apoptotic proteins: In multiple myeloma, this compound has been shown to induce the expression of the pro-apoptotic protein Bim through the upregulation of Glucocorticoid-Induced Leucine Zipper (GILZ).[6][7][9]

-

Downregulating anti-apoptotic proteins: this compound can also suppress the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.

The transcription factor NF-κB is a key player in promoting inflammation, cell survival, and proliferation in many cancers.[8] this compound, through its GR-mediated transrepression activity, can inhibit the NF-κB signaling pathway.[8] This inhibition can sensitize cancer cells to apoptosis by preventing the expression of NF-κB target genes that encode for anti-apoptotic proteins. In colon cancer cell lines rich in GRα, this compound has been shown to decrease NF-κB p65 activity, leading to increased apoptosis.[8]

In certain contexts, such as in A549 lung cancer cells, this compound has been found to induce apoptosis through the transforming growth factor-beta 1 (TGF-β1)/Smad2 signaling pathway.[3][10][11] this compound treatment leads to an increase in the expression of TGF-β1 and Smad2, which in turn activates the apoptotic machinery.[3][12]

The Interplay with Autophagy

Recent evidence suggests a complex interplay between apoptosis and autophagy in the cellular response to this compound, particularly in lymphoid leukemia.[4][13] In some instances, this compound can induce autophagy upstream of apoptosis, and the inhibition of autophagy can lead to a reduction in apoptosis.[4] This suggests that autophagy may, in some contexts, be a necessary precursor for this compound-induced apoptotic cell death.[4][13]

II. The Anti-Apoptotic Paradox: When this compound Protects Cancer Cells

In stark contrast to its pro-apoptotic role in hematological malignancies, this compound can exhibit anti-apoptotic effects in various solid tumors, including certain breast and lung cancers.[4][14][15] This protective effect can have significant clinical implications, potentially antagonizing the cytotoxic effects of chemotherapy and radiotherapy.

Mechanisms of this compound-Mediated Apoptosis Inhibition

The anti-apoptotic effects of this compound are also mediated by a complex network of signaling pathways.

This compound can protect cancer cells from apoptosis by upregulating the expression of anti-apoptotic proteins. A key mechanism involves the upregulation of cellular FLICE-like inhibitory protein (c-FLIP), a potent inhibitor of caspase-8 and the death receptor pathway.[5][16] this compound has also been shown to downregulate the expression of death receptor 5 (DR5), further inhibiting the extrinsic pathway of apoptosis.[5][16][17][18]

In some cellular contexts, this compound can activate pro-survival signaling pathways. For example, in breast cancer cells, this compound-dependent protection against TNF-α-mediated cell death requires NF-κB activation.[19][20] This highlights the context-dependent and often paradoxical role of NF-κB in the cellular response to this compound.

III. Quantitative Insights: this compound Concentration and Apoptotic Response

The concentration of this compound is a critical determinant of its effect on apoptosis. The following table summarizes the dose-dependent effects of this compound on apoptosis in various cancer cell lines.

| Cell Line | Cancer Type | This compound Concentration | Apoptosis Rate (% of Control) | Reference |

| LoVo | Colon Cancer | 1 x 10⁻⁴ M | 34.8 ± 1.9% (vs. 2.9 ± 0.4% in control) | [8] |

| HCT116 | Colon Cancer | 1 x 10⁻⁴ M | 33.6 ± 1.4% (vs. 6.4 ± 1.3% in control) | [8] |

| A549 | Lung Cancer | 1.0 - 10.0 mmol/l (24-48h) | Significant dose-dependent increase | [3][11] |

| CEM-S2 | Leukemia | 1 µM (72h) | 78% decrease in cell viability | [21] |

| CEM-R8 | Leukemia (Resistant) | 1 µM (72h) | No effect on cell viability | [21] |

| MM.1S | Multiple Myeloma | 1 µM (72h) | 78% decrease in cell viability | [21] |

| MM.1R | Multiple Myeloma (Resistant) | 1 µM (72h) | No effect on cell viability | [21] |

| A549 | Lung Cancer (with IFN-γ) | Not Specified | Inhibition of apoptosis from 38% to 7% | [15] |

| A549 | Lung Cancer (with IFN-γ + anti-Fas) | Not Specified | Inhibition of apoptosis from 81% to 10% | [15] |

IV. Experimental Protocols for Assessing this compound-Induced Apoptosis

To rigorously investigate the role of this compound in apoptosis, a combination of well-established experimental techniques is essential. The following are detailed, step-by-step methodologies for key assays.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a cornerstone for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with various concentrations of this compound for the desired time points. Include an untreated control group.

-

Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization or scraping. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS and centrifuge again.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[22][23][24][25]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[23] The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Protocol (for adherent cells on coverslips):

-

Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish and treat with this compound as described above.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Equilibration: Wash with PBS and equilibrate the cells with Equilibration Buffer for 10 minutes.

-

TdT Reaction: Incubate the cells with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.

-

Stop Reaction: Stop the reaction by washing the cells with Stop/Wash Buffer.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a powerful technique to assess changes in the expression levels of key proteins involved in apoptosis signaling pathways.[26][27][28][29]

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

V. Visualizing the Complexity: Signaling Pathway Diagrams

To aid in the conceptualization of the intricate signaling networks involved in this compound-regulated apoptosis, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways.

Caption: Pro-apoptotic signaling pathways of this compound.

Sources

- 1. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 2. ajmc.com [ajmc.com]

- 3. This compound induced apoptosis of A549 cells via the TGF-β1/Smad2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell death induced by this compound in lymphoid leukemia is mediated through initiation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits TRAIL-Induced Apoptosis through c-FLIP(L) Upregulation and DR5 Downregulation by GSK3β Activation in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. This compound-induced cell death is restricted to specific molecular subgroups of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]